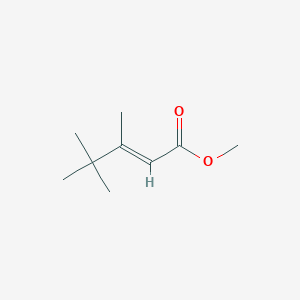![molecular formula C6H11N B3040226 (1S,4R)-2-Azabicyclo[2.2.1]heptane CAS No. 175275-72-6](/img/structure/B3040226.png)
(1S,4R)-2-Azabicyclo[2.2.1]heptane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(1S,4R)-2-Azabicyclo[2.2.1]heptane” is characterized by a bicyclic framework . The exact molecular weight and other specific structural details may vary depending on the specific derivative or compound .Chemical Reactions Analysis
The chemical reactions involving “(1S,4R)-2-Azabicyclo[2.2.1]heptane” are quite complex. One notable reaction is the Diels–Alder reaction/rearrangement sequence, which has been used for the synthesis of functionalized bicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,4R)-2-Azabicyclo[2.2.1]heptane” can vary depending on the specific derivative or compound. For instance, one derivative, “(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, has a molecular weight of 142.15 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (1S,4R)-2-Azabicyclo[2.2.1]heptane, focusing on six unique applications:
Medicinal Chemistry
(1S,4R)-2-Azabicyclo[2.2.1]heptane is a valuable scaffold in medicinal chemistry due to its rigid bicyclic structure, which can enhance the binding affinity and selectivity of drug molecules. It is often used in the design of enzyme inhibitors and receptor ligands. For example, derivatives of this compound have been explored as potential treatments for neurological disorders and as inhibitors of specific enzymes involved in disease pathways .
Chiral Ligands in Asymmetric Synthesis
Organic Synthesis
In organic synthesis, (1S,4R)-2-Azabicyclo[2.2.1]heptane serves as a building block for constructing more complex molecules. Its rigid structure and defined stereochemistry allow for precise control over the spatial arrangement of atoms in the resulting compounds. This makes it useful in the synthesis of natural products and other biologically active molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMCBOAXJVARF-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-2-Azabicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)


![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)



